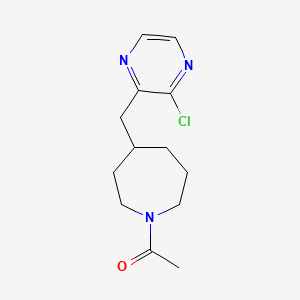
Tert-butyl 1-ethylhydrazinecarboxylate
Overview
Description
Tert-butyl 1-ethylhydrazinecarboxylate, also known as TBEC, is a chemical compound with the molecular formula C7H16N2O2 . It is commonly used in various chemical reactions due to its unique properties.
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-ethylhydrazinecarboxylate consists of a tert-butyl group attached to an ethylhydrazinecarboxylate group . The exact structure can be determined using various spectroscopic methods such as NMR .
Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 1-ethylhydrazinecarboxylate are not available, similar compounds like tert-butyl carbamates, carbonates, esters, and ethers have been studied. These compounds undergo various reactions, including cleavage of the C–O bond .
Physical And Chemical Properties Analysis
Tert-butyl 1-ethylhydrazinecarboxylate is a colorless to yellow solid or semi-solid or liquid or lump . It has a molecular weight of 160.22 g/mol . More detailed physical and chemical properties are not available in the current literature .
Scientific Research Applications
Insecticidal Activity
- Pesticide Development : N-tert-Butyl-N,N'-diacylhydrazines, which include derivatives of Tert-butyl 1-ethylhydrazinecarboxylate, have been studied for their insecticidal activities. They are found to be effective against Plutella xylostella L. and Culex pipiens pallens, demonstrating potential as environmentally friendly pest regulators (Wang et al., 2011).
Chemical Synthesis
- Synthesis of Bioactive Compounds : This compound has been utilized in the synthesis of various bioactive compounds, such as quinoxaline-3-carbonyl compounds, indicating its role in pharmaceutical and chemical research (Xie et al., 2019).
- Larvicidal Agents : Studies have explored its use in the development of larvicidal agents, particularly in the agricultural sector (Oikawa et al., 1994).
Novel Synthesis Methods
- Synthesis of Heterocycles : It has been used in a two-step synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione, showcasing its versatility in creating novel heterocyclic compounds (Obreza & Urleb, 2003).
Medicinal Chemistry
- Development of Mcl-1 Antagonists : Research has been conducted on derivatives of Tert-butyl 1-ethylhydrazinecarboxylate for potential use as Mcl-1 antagonists, which are relevant in cancer treatment (Bhat et al., 2019).
Fluorescent Sensors
- Photochemical Properties : Studies have shown its utility in the development of fluorescent sensors, particularly for detecting Zn(II) ions (Formica et al., 2018).
Organic Chemistry
- Synthetic Intermediate : It serves as an important intermediate in organic synthesis, facilitating the creation of various complex molecules (Beveridge et al., 2020).
Methodology Development
- Hydrohydrazination and Hydroazidation Reactions : Its derivatives have been pivotal in studying Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions, contributing to the advancement of organic synthesis techniques (Waser et al., 2006).
Safety and Hazards
Tert-butyl 1-ethylhydrazinecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable and may cause acute oral toxicity and acute inhalation toxicity. It may also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mechanism of Action
Target of Action
Tert-butyl 1-ethylhydrazinecarboxylate is a chemical compound that is used in various chemical reactions. It is known that hydrazine derivatives, like tert-butyl 1-ethylhydrazinecarboxylate, often interact with various biological targets, including enzymes and receptors, in their role as synthetic intermediates .
Mode of Action
For instance, it can be involved in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process is facilitated by a catalytic protocol using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
Biochemical Pathways
It’s known that hydrazine derivatives can be involved in various biochemical processes, including the synthesis of novel organic compounds .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its bioavailability .
Result of Action
It’s known that this compound can facilitate the cleavage of the c−o bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c . These conditions help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
tert-butyl N-amino-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAWWZVWLRCTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

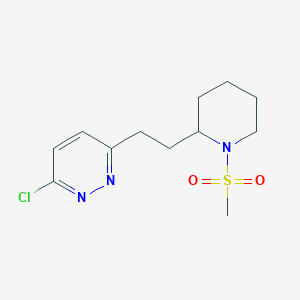




![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)


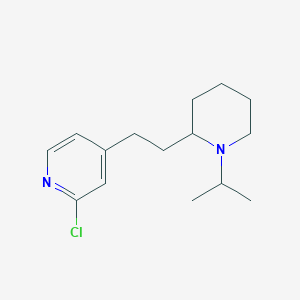
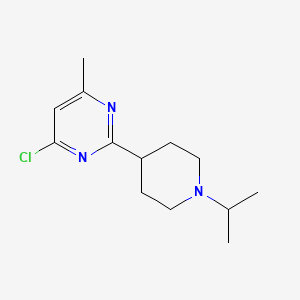
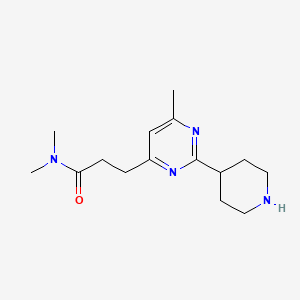
![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)
